molecular formula C23H20Cl2N2O4S B2809823 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954639-24-8

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2809823
CAS No.: 954639-24-8
M. Wt: 491.38
InChI Key: UIWPUSQZNFGERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the phenylsulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.

    Reduction: Reduced derivatives of the phenylsulfonyl group.

    Substitution: Substituted derivatives of the dichlorophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of phenylsulfonyl and dichlorophenoxy groups on biological systems. It may serve as a model compound for investigating the interactions between these functional groups and biological macromolecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the phenylsulfonyl group could form hydrogen bonds or electrostatic interactions with amino acid residues. The tetrahydroisoquinoline moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group, used in various chemical and pharmaceutical applications.

    Tetrahydroisoquinoline derivatives: Molecules with the tetrahydroisoquinoline moiety, known for their pharmacological activities.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is the combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c24-18-7-9-22(21(25)13-18)31-15-23(28)26-19-8-6-16-10-11-27(14-17(16)12-19)32(29,30)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPUSQZNFGERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.